molecular formula C11H15NO4S B2548197 3-(Dimethylsulfamoyl)-4,5-dimethylbenzoic acid CAS No. 851168-78-0

3-(Dimethylsulfamoyl)-4,5-dimethylbenzoic acid

Cat. No.: B2548197
CAS No.: 851168-78-0
M. Wt: 257.3
InChI Key: CGSLGWNCHWGFOV-UHFFFAOYSA-N
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Description

3-(Dimethylsulfamoyl)-4,5-dimethylbenzoic acid is an organic compound with a unique structure that includes a benzoic acid core substituted with dimethylsulfamoyl and dimethyl groups

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylsulfamoyl)-4,5-dimethylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Dimethylsulfamoyl)-4,5-dimethylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Dimethylsulfamoyl)-4,5-dimethylbenzoic acid involves its interaction with specific molecular targets. The dimethylsulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dimethylsulfamoyl)-4,5-dimethylbenzoic acid is unique due to the presence of both dimethylsulfamoyl and dimethyl groups on the benzoic acid core. This combination imparts distinct chemical and biological properties, making it valuable for specific applications .

Properties

IUPAC Name

3-(dimethylsulfamoyl)-4,5-dimethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-7-5-9(11(13)14)6-10(8(7)2)17(15,16)12(3)4/h5-6H,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSLGWNCHWGFOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)S(=O)(=O)N(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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